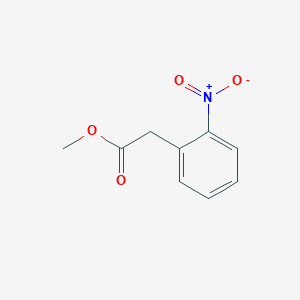
2-(2-硝基苯基)乙酸甲酯
概述
描述
Methyl 2-(2-nitrophenyl)acetate (M2NPA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound with a wide range of applications, from the synthesis of other compounds to its use in biochemical and physiological research.
科学研究应用
酯酶的显色底物
2-(2-硝基苯基)乙酸甲酯及其相关化合物在生物化学中用作酯酶的显色底物。例如,对硝基苯基乙酸酯广泛用于检测酯酶催化活性,包括在人细胞中的前药激活。然而,它在水溶液中的不稳定性限制了它的效用。为了克服这一点,已经开发出稳定的显色底物,如那些涉及三甲基锁部分的底物。这些底物在酯水解时释放对硝基苯胺,这在各种分析中很有用 (Levine、Lavis 和 Raines,2008 年)。
糖苷酶活性
含有单个 2-O-(2-乙酸)的过 O 甲基环糊精等与 2-(2-硝基苯基)乙酸甲酯相关的化合物已被研究其在对硝基苯基糖苷上的糖苷酶活性。这些化合物显示出显着的酶催化作用,表明它们可用于指导底物结合并改善催化 (Fenger 和 Bols,2010 年)。
安全和危害
“Methyl 2-(2-nitrophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
生化分析
Biochemical Properties
Methyl 2-(2-nitrophenyl)acetate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as PqsD, a key enzyme in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between Methyl 2-(2-nitrophenyl)acetate and PqsD results in the inhibition of the enzyme’s activity, thereby affecting the production of signal molecules involved in bacterial communication and biofilm formation.
Cellular Effects
Methyl 2-(2-nitrophenyl)acetate has notable effects on various types of cells and cellular processes. In bacterial cells, it influences cell function by inhibiting the production of signal molecules, which are crucial for cell-to-cell communication and biofilm formation This inhibition can lead to reduced virulence and pathogenicity of the bacteria
Molecular Mechanism
The molecular mechanism of Methyl 2-(2-nitrophenyl)acetate involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of PqsD, Methyl 2-(2-nitrophenyl)acetate inhibits the enzyme’s activity, preventing the synthesis of signal molecules necessary for bacterial communication . This inhibition is achieved through a tight-binding mode of action, which disrupts the normal function of the enzyme and leads to downstream effects on bacterial behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-nitrophenyl)acetate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Methyl 2-(2-nitrophenyl)acetate remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of Methyl 2-(2-nitrophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological outcomes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm to the organism. It is crucial to determine the optimal dosage range to balance efficacy and safety in experimental settings.
Metabolic Pathways
Methyl 2-(2-nitrophenyl)acetate is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo enzymatic hydrolysis, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall activity and efficacy of Methyl 2-(2-nitrophenyl)acetate in biological systems.
Transport and Distribution
The transport and distribution of Methyl 2-(2-nitrophenyl)acetate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can impact its effectiveness and potential side effects.
Subcellular Localization
Methyl 2-(2-nitrophenyl)acetate’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMFAAPTSMVULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334360 | |
| Record name | methyl 2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30095-98-8 | |
| Record name | methyl 2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-nitrophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was Methyl 2-(2-nitrophenyl)acetate chosen as a substrate in this study?
A1: The study aimed to investigate the chemoselectivity and applicability of gold(I)-thiolate oligomers (AuSOs) as catalysts for the hydrogenation of nitroaromatics. Methyl 2-(2-nitrophenyl)acetate was chosen as a model substrate because it contains both a nitro group (-NO2) and an ester group (-COOCH3). This allowed the researchers to assess whether the AuSOs could selectively reduce the nitro group in the presence of the ester group. []
Q2: What were the results of using Methyl 2-(2-nitrophenyl)acetate with the AuSO catalysts?
A2: The AuSOs successfully catalyzed the NaBH4-mediated hydrogenation of Methyl 2-(2-nitrophenyl)acetate. The reaction showed high chemoselectivity, with the nitro group being reduced to an amine group (-NH2) while leaving the ester group intact. This demonstrated the AuSO catalysts' ability to perform selective reductions in complex molecules, highlighting their potential for broader applications in organic synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


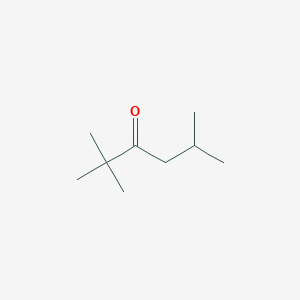

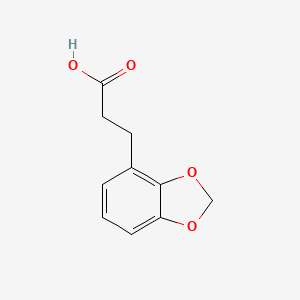
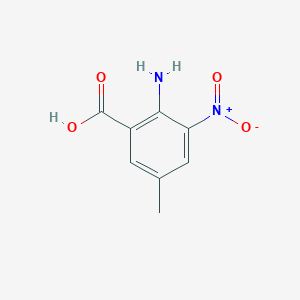
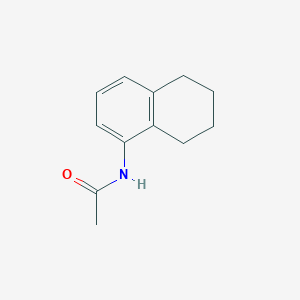

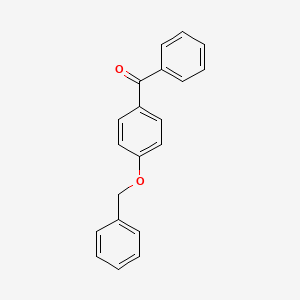
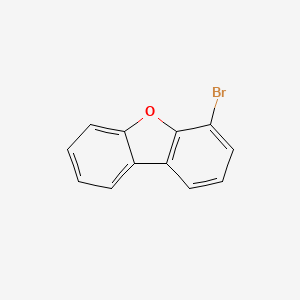
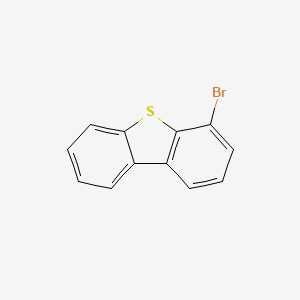
![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)


